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Compound of Interest

Compound Name: Pbdb-T

Cat. No.: B11937404 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and scientists working with PBDB-T based organic solar cell

devices, focusing on thermal stability and lifetime testing.

Frequently Asked Questions (FAQs)
Q1: What are the standard protocols for assessing the thermal stability of PBDB-T devices?

A1: The most widely recognized protocols are the International Summit on Organic

Photovoltaic Stability (ISOS) guidelines. Specifically, the ISOS-T protocols for thermal cycling

and ISOS-D protocols for dark storage at elevated temperatures are relevant.[1][2][3] These

protocols provide a framework for testing conditions to ensure comparability of data across

different laboratories.[3][4]

Q2: What is a typical temperature used for accelerated thermal stability testing of PBDB-T
devices?

A2: A common temperature for accelerated thermal aging tests on PBDB-T based devices is

85°C. Some studies also use a constant thermal stress of 80°C. These elevated temperatures

are used to accelerate degradation mechanisms and predict long-term stability.

Q3: What does the T80 lifetime represent?
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A3: The T80 lifetime is the time it takes for a solar cell's power conversion efficiency (PCE) to

decrease to 80% of its initial value under specific stress conditions (e.g., constant illumination

or elevated temperature). It is a common metric used to evaluate and compare the stability of

photovoltaic devices.

Q4: What are the primary degradation mechanisms for PBDB-T based solar cells under

thermal stress?

A4: The primary degradation mechanisms are often related to morphological changes in the

bulk heterojunction (BHJ) active layer. This can include phase separation of the donor and

acceptor materials and crystallization of the non-fullerene acceptor. These changes can lead to

inefficient charge generation and transport, causing a decrease in device performance.

Q5: How does the choice of acceptor material affect the thermal stability of PBDB-T devices?

A5: The choice of the non-fullerene acceptor (NFA) blended with PBDB-T significantly impacts

the thermal stability. For instance, PBDB-T:ITIC systems have shown more pronounced

degradation under constant thermal stress at 80°C compared to other systems. Conversely,

devices based on PBDB-T:BTP-M have demonstrated good thermal stability.
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Issue Possible Cause(s) Suggested Solution(s)

Rapid PCE decay during

thermal testing

1. Morphological Instability:

The active layer morphology is

not thermally stable, leading to

phase separation. 2. Interfacial

Degradation: Degradation at

the interfaces between the

active layer and the transport

layers. 3. Electrode Instability:

The metal electrode (e.g., Ag,

Al) may be reacting with the

underlying layers at elevated

temperatures.

1. Optimize Active Layer

Morphology: Re-evaluate the

donor:acceptor ratio, solvent

additives, and annealing

conditions to create a more

robust morphology. 2.

Interfacial Engineering:

Introduce more stable

interfacial layers or surface

treatments to improve

adhesion and prevent

degradation. 3. Electrode

Selection: Consider using

more stable electrode

materials or inserting a

protective buffer layer.

Significant decrease in Fill

Factor (FF)

1. Increased Series

Resistance: Degradation of the

interfaces or the bulk active

layer can increase series

resistance. 2. Decreased

Shunt Resistance: Formation

of shunting pathways due to

electrode migration or pinholes

in the active layer.

1. Analyze J-V Curves:

Examine the J-V curve shape

to distinguish between series

and shunt resistance issues. 2.

Morphological

Characterization: Use

techniques like Atomic Force

Microscopy (AFM) to

investigate morphological

changes and the formation of

pinholes.

Drop in Short-Circuit Current

(Jsc)

1. Active Layer Degradation:

The polymer or acceptor

molecule may be chemically

degrading, leading to reduced

light absorption. 2.

Morphological Changes:

Large-scale phase separation

can reduce the donor-acceptor

1. UV-Vis Spectroscopy:

Measure the absorption

spectrum of the active layer

before and after thermal stress

to check for chemical

degradation. 2. Microscopy

Techniques: Employ

techniques like Transmission
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interfacial area, leading to less

efficient exciton dissociation.

Electron Microscopy (TEM) or

AFM to visualize the active

layer morphology.

Decrease in Open-Circuit

Voltage (Voc)

1. Interface Energetics

Change: Degradation at the

interfaces can alter the energy

level alignment. 2. Increased

Recombination: Formation of

trap states within the active

layer can lead to increased

charge recombination.

1. Characterize Energy Levels:

Use techniques like ultraviolet

photoelectron spectroscopy

(UPS) to probe the energy

levels at the interfaces. 2.

Investigate Trap States:

Employ techniques such as

transient photovoltage (TPV)

or charge extraction by linearly

increasing voltage (CELIV) to

study recombination dynamics.

Inconsistent stability results

1. Lack of Encapsulation:

Exposure to ambient air

(oxygen and moisture) during

testing can introduce additional

degradation pathways. 2.

Inconsistent Thermal Contact:

Poor thermal contact between

the device and the heating

element can lead to inaccurate

temperature control.

1. Proper Encapsulation:

Ensure devices are properly

encapsulated to isolate them

from the ambient environment

during testing. 2. Standardized

Testing Setup: Use a

calibrated hotplate or oven and

ensure good thermal contact

with the device substrate.

Quantitative Data Summary
Device
Architectur
e

Stress
Condition

Initial PCE
PCE after
Stress

Duration
(hours)

Reference

PBDB-T:BTP-

M (without 1-

CN additive)

85°C in N2 - 89% of initial 900

PM6:Y6 (for

comparison)
150°C - 80% of initial 20
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Experimental Protocols
Protocol 1: Isothermal Aging Test (Based on ISOS-D
principles)

Initial Characterization:

Measure the initial current density-voltage (J-V) characteristics of the encapsulated

PBDB-T device under a calibrated solar simulator (e.g., AM1.5G, 100 mW/cm²).

Record the initial power conversion efficiency (PCE), short-circuit current density (Jsc),

open-circuit voltage (Voc), and fill factor (FF).

Measure the initial absorption spectrum of a reference active layer film.

Thermal Stress:

Place the encapsulated device in a nitrogen-filled glovebox or a vacuum oven on a

calibrated hotplate set to the desired temperature (e.g., 85°C).

Ensure good thermal contact between the device and the hotplate.

Maintain the device in the dark at the set temperature for a predetermined duration.

Periodic Characterization:

At regular intervals (e.g., every 24, 48, 96 hours), remove the device from the heating

source and allow it to cool to room temperature.

Measure the J-V characteristics under the same solar simulator conditions as the initial

measurement.

Record the PCE, Jsc, Voc, and FF at each interval.

Data Analysis:

Plot the normalized PCE, Jsc, Voc, and FF as a function of aging time.
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Determine the T80 lifetime from the PCE degradation curve.

After the final measurement, the absorption spectrum of the active layer can be re-

measured to assess chemical degradation.

Visualizations
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Data Analysis

Device Fabrication & Encapsulation

J-V Measurement (Initial PCE)

UV-Vis Spectroscopy

Isothermal Aging (e.g., 85°C in N2)

J-V Measurement (at intervals)

Repeat for desired duration

Plot Degradation Curves

Determine T80 Lifetime

Click to download full resolution via product page

Caption: Experimental workflow for thermal stability testing of PBDB-T devices.
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Caption: Troubleshooting flowchart for PBDB-T device degradation during thermal testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools
for Long-Term Reliability — Fluxim [fluxim.com]

3. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]

4. research.bangor.ac.uk [research.bangor.ac.uk]

To cite this document: BenchChem. [Technical Support Center: PBDB-T Device Thermal
Stability and Lifetime Testing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11937404#thermal-stability-and-lifetime-testing-of-
pbdb-t-devices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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